3-(6-Methylquinolin-2-yl)prop-2-en-1-ol
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Overview
Description
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which combines a quinoline moiety with a propenol group, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol typically involves the reaction of 6-methylquinoline with propenal (acrolein) under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the quinoline to the propenal, followed by reduction to yield the desired product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.
Reduction: Conversion to 3-(6-Methylquinolin-2-yl)propan-1-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of microbial DNA. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
6-Methylquinoline: A methylated derivative of quinoline with similar properties.
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-ol: Another compound with a similar structure but different substituents.
Uniqueness
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline and propenol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
651025-09-1 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(6-methylquinolin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-10-4-7-13-11(9-10)5-6-12(14-13)3-2-8-15/h2-7,9,15H,8H2,1H3 |
InChI Key |
OSBDDFDNDHDYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=CCO |
Origin of Product |
United States |
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